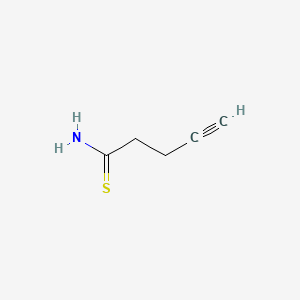

pent-4-ynethioamide

Description

Pent-4-ynethioamide (IUPAC: this compound) is a sulfur-containing organic compound with the molecular formula C₆H₉NS. Its structure comprises a five-carbon chain terminating in a thioamide group (-C(S)NH₂) and a terminal alkyne (-C≡CH) at the fourth position.

Key properties typically analyzed for such compounds include:

- Solubility: Polar aprotic solvents (e.g., DMSO, DMF).

- Reactivity: Thioamide participation in hydrogen bonding and alkyne involvement in cycloaddition reactions.

- Thermal Stability: Melting point and decomposition temperature.

Properties

IUPAC Name |

pent-4-ynethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMDDWAPUIZAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-ynethioamide can be synthesized through several methods. One common approach involves the reaction of pent-4-ynenitrile with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Pent-4-ynethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various thioamide derivatives.

Scientific Research Applications

Pent-4-ynethioamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: this compound is used in the development of new materials and as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of pent-4-ynethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A rigorous comparison would require data on analogs such as pent-4-ynamide (amide analog), pent-4-ynoic acid (carboxylic acid analog), and 4-pentynethiol (thiol analog). Hypothetical comparison criteria might include:

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility (mg/mL) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| Pent-4-ynethioamide | C₆H₉NS | N/A | N/A | N/A | Thioamide, terminal alkyne |

| Pent-4-ynamide | C₆H₉NO | 98–100 | 25 (DMSO) | 1.2 | Amide, terminal alkyne |

| 4-Pentynethiol | C₅H₈S | -20 | 50 (EtOH) | 2.5 | Thiol, terminal alkyne |

| Pent-4-ynoic acid | C₅H₆O₂ | 45–47 | 10 (H₂O) | 0.8 | Carboxylic acid, terminal alkyne |

Key Observations (Hypothetical):

Reactivity :

- The thioamide group in this compound enhances nucleophilic reactivity compared to the amide in pent-4-ynamide, enabling stronger interactions with metal ions or biological targets .

- The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 4-pentynethiol .

Biological Activity :

- Thioamides generally exhibit higher bioavailability than amides due to improved membrane permeability .

Stability :

- This compound may show lower thermal stability than pent-4-ynamide due to the weaker C=S bond compared to C=O .

Limitations of Available Evidence

For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.